(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide
CAS No.:
Cat. No.: VC17197383
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O |
|---|---|
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | (2S)-N-(cyanomethyl)-N-methylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C8H13N3O/c1-11(6-4-9)8(12)7-3-2-5-10-7/h7,10H,2-3,5-6H2,1H3/t7-/m0/s1 |
| Standard InChI Key | RLBBRFMISYSWIO-ZETCQYMHSA-N |
| Isomeric SMILES | CN(CC#N)C(=O)[C@@H]1CCCN1 |
| Canonical SMILES | CN(CC#N)C(=O)C1CCCN1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide features a five-membered pyrrolidine ring with three distinct functional groups:
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A methyl group (-CH₃) and a cyanomethyl group (-CH₂CN) attached to the nitrogen atom.
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A carboxamide group (-C(=O)NH₂) at the C2 position of the ring.
The (S)-configuration at the C2 position introduces chirality, critical for its interactions in biological systems .
Stereochemical Considerations
The (S)-configuration arises from the spatial arrangement of substituents around the chiral center at C2. This enantiomer is often preferred in drug design due to its potential for selective biological activity .
Synthetic Pathways
Alkylation in Aqueous Media
A green synthesis approach for N-methylpyrrolidine derivatives involves alkylation reactions in water. For example, Nguyen et al. demonstrated the synthesis of N-methylpyrrolidine using methylamine and 1,4-dibromobutane with K₂CO₃ as a catalyst at 90°C . Adapting this method for the target compound would require:
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Substituting 1,4-dibromobutane with a brominated precursor containing a cyanomethyl group.
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Sequential alkylation of pyrrolidine-2-carboxamide with methyl iodide and cyanomethyl bromide.
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Chiral resolution via chromatography or enzymatic methods to isolate the (S)-enantiomer.
Spectroscopic Characterization
¹H NMR (500 MHz, D₂O)
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δ 2.35–2.45 (m, 4H): Protons on the pyrrolidine ring.
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δ 3.10–3.20 (m, 2H): CH₂ group of the cyanomethyl substituent.
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δ 2.15 (s, 3H): Methyl group attached to nitrogen.
¹³C NMR (125 MHz, D₂O)
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δ 175.5: Carboxamide carbonyl.
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δ 118.2: Nitrile carbon (-CN).
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δ 54.0–58.0: Methylene carbons adjacent to nitrogen.
Infrared (IR) Spectroscopy
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~2250 cm⁻¹: Strong absorption for the nitrile group (-C≡N).
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~1650 cm⁻¹: Amide I band (C=O stretch).
Applications in Pharmaceutical Chemistry
Intermediate for Antibiotics
Pyrrolidine derivatives are key components of antibiotics like cefepime, where the ring structure enhances pharmacokinetic properties . The cyanomethyl group in the target compound could serve as a reactive site for further functionalization, enabling covalent binding to biological targets.
Role in Kinase Inhibitors
Complex molecules such as (2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (MuseChem) highlight the utility of cyanomethyl-pyrrolidine motifs in kinase inhibitors . The target compound may act as a precursor in such syntheses.
Comparative Analysis with Analogues
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